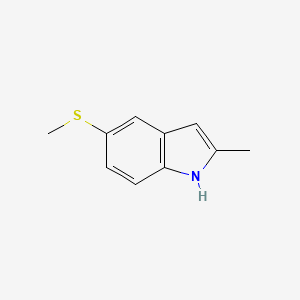

2-methyl-5-(methylthio)-1H-indole

Description

2-Methyl-5-(methylthio)-1H-indole is an indole derivative featuring a methyl group at position 2 and a methylthio (-SMe) substituent at position 5. The indole scaffold, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, is widely studied due to its prevalence in natural products and pharmaceuticals.

Properties

Molecular Formula |

C10H11NS |

|---|---|

Molecular Weight |

177.27 g/mol |

IUPAC Name |

2-methyl-5-methylsulfanyl-1H-indole |

InChI |

InChI=1S/C10H11NS/c1-7-5-8-6-9(12-2)3-4-10(8)11-7/h3-6,11H,1-2H3 |

InChI Key |

CZIYADSZMLVYSF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)SC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Effects

The position and nature of substituents significantly alter the physicochemical and chemical properties of indole derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Group Comparison

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The methylthio group (-SMe) in the target compound is a stronger electron donor than methoxy (-OMe) but less polarizable than boronate esters . This impacts electrophilic substitution reactivity, favoring reactions at positions activated by sulfur’s lone pairs.

- Synthetic Utility : Boronate-substituted indoles (e.g., 2-Methyl-5-boronate-1H-indole) are pivotal in cross-coupling reactions, whereas the target compound’s -SMe group may stabilize radical intermediates or participate in thiol-exchange reactions .

Table 2: Reactivity and Functional Differences

Research Findings :

- Antioxidant Potential: Indoles with electron-donating groups (e.g., -SMe, -OMe) exhibit radical-scavenging activity, as seen in analogs like (E)-5-methoxy-3-(2-nitrovinyl)-1H-indole . The target compound’s -SMe group may similarly stabilize reactive oxygen species (ROS) via sulfur-centered radical intermediates.

- Biological Activity : Triazole-substituted indoles (e.g., 5-fluoro-3-(2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole) show efficacy in ischemia models, suggesting that sulfur-containing indoles could be optimized for therapeutic use .

Physicochemical Properties

Table 3: Calculated and Experimental Properties

Analysis :

- The target compound’s logP (~2.3) aligns with sulfur-containing analogs (e.g., 2-methyl-5-(methylthio)furan, logP 2.31) , indicating comparable membrane permeability.

- Methoxy-substituted indoles (e.g., 5-Methoxy-3-methyl-1H-indole) have lower logP values due to oxygen’s polarity, reducing their lipid solubility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-5-(methylthio)-1H-indole, and how can its structural identity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, thioether formation at the 5-position of the indole scaffold can be achieved using methyl disulfide or methylthiol reagents under basic conditions. Post-synthesis, structural validation should include NMR (to confirm methylthio group integration and aromatic proton splitting patterns), IR (to identify indole N-H stretching), and mass spectrometry (for molecular ion confirmation). Single-crystal X-ray diffraction using SHELX software can resolve ambiguities in regiochemistry. Comparative melting point analysis with literature values (e.g., analogs like 5-bromo-3-(methylthio)-1H-indole, mp 55–58°C ) may also aid verification.

Q. Which analytical techniques are optimal for assessing the purity and stability of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity assessment. Gas chromatography–mass spectrometry (GC–qMS) can detect volatile degradation products, while -NMR in DMSO- or CDCl monitors chemical stability under varying conditions (e.g., light, temperature). For metabolomic studies, dual-platform approaches combining NMR and GC–qMS (as in –7) improve sensitivity for trace impurities .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., disorder or twinning) be resolved during structural refinement of this compound?

- Methodological Answer : Use SHELXL for refinement , applying constraints for disordered methylthio or methyl groups. ORTEP-III (via a graphical interface ) visualizes thermal ellipsoids to identify positional disorder. For twinned crystals, refine using a Hooft parameter or a twin-law matrix. Cross-validate with spectroscopic data (e.g., NMR chemical shifts for sulfur-containing carbons) to resolve ambiguities.

Q. What biochemical pathways are influenced by this compound, and how can its mechanism of action be elucidated?

- Methodological Answer : Indole derivatives with methylthio substituents often target enzymes like phosphodiesterases (e.g., Ki = 62 μM for cAMP PDE inhibition in analogs ) or microbial pathways. To study mechanisms:

Perform kinase inhibition assays (e.g., Flt3 or Akt inhibition ) with IC determination.

Use metabolomic profiling (GC–qMS/NMR ) to identify dysregulated pathways (e.g., lactate or glutamine metabolism).

Conduct molecular docking simulations to predict binding interactions with proteins like tubulin (relevant for cytotoxicity studies ).

Q. How does the methylthio group at the 5-position affect the compound’s bioactivity compared to other substituents (e.g., bromo or methoxy)?

- Methodological Answer : Structure-activity relationship (SAR) studies can compare:

- Electron-withdrawing effects : Methylthio (-SMe) vs. bromo (-Br) groups alter electron density, impacting binding to hydrophobic pockets (e.g., in tubulin polymerization assays ).

- Hydrogen bonding : Methoxy (-OMe) groups may enhance solubility but reduce membrane permeability vs. -SMe.

- Synthetic tractability : Methylthio groups enable selective functionalization via oxidation to sulfoxides/sulfones for further derivatization.

Data Contradiction Analysis

Q. How should conflicting biological activity data (e.g., cytotoxicity vs. non-toxicity) for this compound be addressed?

- Methodological Answer :

Validate assay conditions: Check cell line specificity (e.g., human vs. murine), concentration ranges, and solvent controls (DMSO toxicity).

Reproduce experiments using orthogonal methods (e.g., MTT assay vs. apoptosis markers like caspase-3 activation).

Analyze purity: Trace impurities (e.g., unreacted starting materials) may confound results. Use HPLC-MS to confirm batch consistency .

Consider stereochemical factors: If the compound has chiral centers, ensure enantiomeric purity via chiral chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.